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Compound of Interest

Compound Name: Dimethylthetin chloride

CAS No.: 53423-74-8

Cat. No.: B7769921 Get Quote

CAS 10132-50-0

Executive Summary
(Carboxymethyl)dimethylsulfonium chloride, historically known as Dimethylthetin (DMT), is a

potent sulfonium-based methyl donor distinct from its structural analogs, Vitamin U (S-

methylmethionine) and DMPT (Dimethylpropiothetin). While often overshadowed by betaine in

commercial applications, DMT serves as a critical reference substrate in the study of one-

carbon metabolism and hepatic detoxification pathways.

This guide provides a comprehensive technical analysis of CAS 10132-50-0, focusing on its

mechanistic role as a substrate for Betaine-Homocysteine Methyltransferase (BHMT), its

chemical synthesis, and its utility in drug development assays targeting homocystinuria and

liver steatosis.

Part 1: Chemical Identity & Physicochemical Profile
Structural Distinction
A frequent error in literature is the conflation of Dimethylthetin with Vitamin U or DMPT. Precise

structural identification is prerequisite for reproducible research.
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Physicochemical Properties[5]
Molecular Formula:

Molecular Weight: 156.63 g/mol

Appearance: White crystalline hygroscopic solid.

Solubility: Highly soluble in water; sparingly soluble in ethanol; insoluble in non-polar

solvents (ether, benzene).

Stability: The sulfonium center is susceptible to nucleophilic attack. In aqueous solutions at

neutral/alkaline pH, it can undergo hydrolysis or thermal decomposition. Storage under

anhydrous conditions at -20°C is mandatory.

Part 2: Mechanistic Biochemistry
The Methylation Pathway
Dimethylthetin acts as a high-efficiency methyl donor in the remethylation of homocysteine to

methionine. This reaction is catalyzed by Betaine-Homocysteine Methyltransferase (BHMT), a

zinc-dependent cytosolic enzyme primarily found in the liver and kidney.[3]
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Unlike S-adenosylmethionine (SAMe), which donates methyl groups to DNA/proteins, DMT

specifically fuels the "salvage" pathway of methionine synthesis, bypassing the folate-

dependent Methionine Synthase (MS) pathway.

Reaction Stoichiometry:

Pathway Visualization
The following diagram illustrates the parallel pathways of homocysteine remethylation,

highlighting the specific entry point of Dimethylthetin.
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Figure 1: The role of Dimethylthetin in the hepatic remethylation of homocysteine via BHMT,

distinct from the folate and betaine pathways.[4][5]
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Part 3: Experimental Protocols
Chemical Synthesis of Dimethylthetin Chloride
Objective: Synthesis of high-purity CAS 10132-50-0 for biological assays. Principle:

Nucleophilic substitution of chloroacetic acid by dimethyl sulfide.

Reagents:

Chloroacetic acid (CAS 79-11-8), >99%

Dimethyl sulfide (DMS) (CAS 75-18-3), Anhydrous

Acetonitrile (ACN), HPLC Grade

Diethyl ether (for washing)

Protocol:

Preparation: In a fume hood, dissolve 9.45 g (0.1 mol) of chloroacetic acid in 20 mL of

anhydrous acetonitrile in a round-bottom flask.

Addition: Add 7.45 g (0.12 mol, 20% excess) of dimethyl sulfide. The excess drives the

equilibrium toward product formation.

Reaction: Stopper the flask tightly (DMS is volatile) and allow to stand at room temperature

(20-25°C) for 48-72 hours.

Causality: Heating is avoided to prevent thermal decomposition of the sulfonium salt.

Crystallization: The product, (Carboxymethyl)dimethylsulfonium chloride, will precipitate as

white crystals.

Purification: Filter the crystals under vacuum. Wash three times with cold diethyl ether to

remove unreacted DMS and chloroacetic acid.

Drying: Dry in a vacuum desiccator over

for 24 hours.
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Self-Validation Check: The final product should be odorless. A persistent "cabbage" smell

indicates residual DMS or decomposition.

Enzymatic Assay: BHMT Activity
Objective: Quantify BHMT activity in liver homogenates using DMT as the substrate. Rationale:

DMT is often preferred over betaine in kinetic studies because it has a lower

(higher affinity) for BHMT in certain species, providing a more sensitive baseline for maximal
velocity (

) measurements.

Reagents:

Buffer: 50 mM Potassium Phosphate, pH 7.4

Substrate: 40 mM Dimethylthetin Chloride (freshly prepared)

Co-substrate: 10 mM L-Homocysteine (prepared in degassed buffer to prevent oxidation)

Enzyme Source: Purified Recombinant BHMT or Liver Cytosolic Fraction

Workflow:

Incubation: Mix 100 µL enzyme source with 800 µL buffer. Pre-incubate at 37°C for 5

minutes.

Initiation: Add 50 µL Homocysteine and 50 µL Dimethylthetin.

Reaction: Incubate at 37°C for 20 minutes.

Termination: Stop reaction by adding 200 µL of 10% Trichloroacetic acid (TCA).

Quantification: Centrifuge to remove protein precipitate. Analyze the supernatant for

Methionine production using HPLC (OPA derivatization) or LC-MS/MS.

Control: Run a blank without Dimethylthetin to account for endogenous methionine.
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Part 4: Therapeutic Applications & Drug
Development
Homocystinuria & Methylation Disorders
Elevated homocysteine is a risk factor for cardiovascular disease.[6] Research indicates that

DMT can serve as an alternative methyl donor in cases where the folate pathway is

compromised (e.g., MTHFR mutations).

Mechanism: DMT bypasses the folate cycle, directly remethylating homocysteine.

Status: Pre-clinical. While effective in vitro, the rapid renal clearance of sulfonium salts poses

a pharmacokinetic challenge for oral drug development.

Hepatoprotection
Similar to S-Adenosylmethionine (SAMe), DMT has shown potential in mitigating liver injury

induced by hepatotoxins (e.g., carbon tetrachloride).

Hypothesis: By maintaining the SAMe/SAH ratio, DMT prevents the hypomethylation of DNA

and lipids associated with steatosis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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